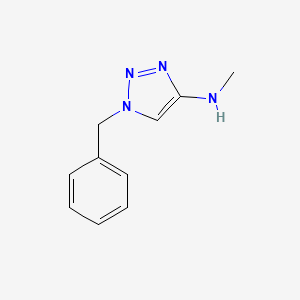

1-benzyl-N-methyltriazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

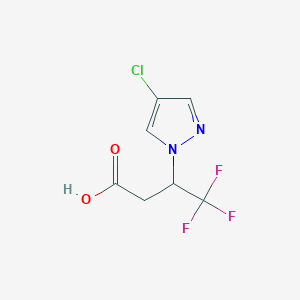

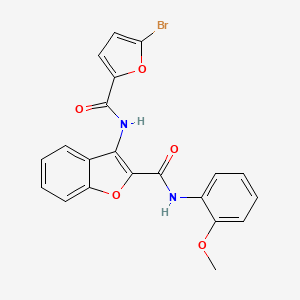

1-Benzyl-N-methyltriazol-4-amine, also known as BMTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. BMTA is a triazole derivative, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It has a molecular formula of C10H12N4 and a molecular weight of 196.23 g/mol.

Aplicaciones Científicas De Investigación

Complex Synthesis and Characterization

- 1-benzyl-N-methyltriazol-4-amine, as part of the tripodal ligand tbta, was used to synthesize Fe(II) and Co(II) complexes, characterized by various spectroscopic methods. These complexes demonstrated unique capped tetrahedral coordination and were tested as precatalysts for ethylene homopolymerization, yielding distinct products (Schweinfurth et al., 2012).

Synthesis of Amino-Nitriles and Derivatives

- The synthesis process of 4-amino-5-aminomethyl-1,2,3-triazoles involved acidic hydrolysis and hydrogenation of compounds including 3-benzyl analogues of this compound. This process led to a range of N-acyl derivatives and provided insights into electron-attracting properties of the 1,2,3-triazole nucleus (Albert, 1973).

Crystal Structure and DFT Studies

- This compound was utilized in the synthesis of a compound with antimicrobial and chemotherapeutic potential. The study involved crystallography and Density Functional Theory (DFT) calculations, demonstrating its stability and potential for reactivity (Murugavel et al., 2014).

Spin Crossover and Coordination Ambivalence in Cobalt Complexes

- The compound was part of a study exploring spin crossover behavior and coordination ambivalence in Cobalt complexes. This research provided insights into the electronic structures and magnetic properties of such complexes, contributing to the understanding of coordination chemistry (Schweinfurth et al., 2011).

Reductive Aminations for Synthesis of Amines

- In the field of chemical synthesis, this compound plays a role in catalytic reductive aminations using molecular hydrogen. This process is crucial for the cost-effective and sustainable production of various amines, highlighting the compound's significance in industrial and medicinal chemistry (Murugesan et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-N-methyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTZXKWPVUWABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)